Product packaging for 5,5-Difluoro-2-azabicyclo[4.1.0]heptane(Cat. No.:)

5,5-Difluoro-2-azabicyclo[4.1.0]heptane

Cat. No.: B12992559
M. Wt: 133.14 g/mol
InChI Key: HBPHGYMSEWBYJS-UHFFFAOYSA-N
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Description

Significance of Azabicyclic Frameworks in Contemporary Organic Synthesis and Medicinal Chemistry Building Blocks

Azabicyclic frameworks, which are systems containing at least one nitrogen atom in a bridged or fused ring structure, are prevalent in a vast array of natural products and pharmaceutically active compounds. enaminestore.com Their rigid conformations allow for precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. researchgate.net This conformational rigidity can lead to enhanced binding affinity and selectivity for enzymes and receptors, making them "privileged structures" in drug discovery. unife.it The synthesis of these frameworks is an active area of research, with methods like ring-expansion cascades and cycloaddition approaches being developed to access these complex structures. nih.gov

Role of Fluorination in Molecular Design and its Influence on Bicyclic Systems, with a Focus on Geminal Difluorination

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. d-nb.info The carbon-fluorine bond is highly polarized and exceptionally strong, which can enhance metabolic stability by blocking sites of oxidation. d-nb.info In medicinal chemistry, fluorination is a widely used strategy to modulate properties such as lipophilicity, acidity/basicity, and membrane permeability, all of which are critical for the pharmacokinetic and pharmacodynamic profile of a drug. nih.govresearchgate.net

Geminal difluorination, the presence of two fluorine atoms on the same carbon, is particularly noteworthy. The CF2 group can act as a bioisostere for a methylene (B1212753) group (CH2), an oxygen atom (ether linkage), or a carbonyl group (C=O). This substitution can lead to significant changes in local electronics and conformation without a large increase in steric bulk. acs.org For instance, the F-C-F bond angle in difluorocyclopropane is around 109.6°, which is considerably smaller than the H-C-H angle in cyclopropane (B1198618) (114.5°), a direct consequence of fluorine's preference for bonding with carbon orbitals of higher p-character. acs.org

Overview of Azabicyclo[4.1.0]heptane and Geminal Difluorocyclopropane Motifs in Organic Chemistry

The azabicyclo[4.1.0]heptane core, a fusion of a piperidine (B6355638) and an aziridine (B145994) ring, is a versatile synthetic intermediate. The strained aziridine ring is susceptible to ring-opening reactions, providing access to a variety of substituted piperidines and azepanes in a regio- and stereospecific manner. researchgate.net This reactivity makes them valuable precursors for the synthesis of complex nitrogen-containing heterocycles. researchgate.netarkat-usa.org

The gem-difluorocyclopropane unit is a valuable motif in its own right. Its introduction into a molecule can confer unique conformational constraints and electronic properties. The synthesis of gem-difluorocyclopropanes is typically achieved through the [2+1] cycloaddition of a difluorocarbene with an alkene. beilstein-journals.org Various reagents and methods have been developed for the generation of difluorocarbene, including the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) with a sodium iodide initiator. beilstein-journals.org

Current Research Landscape and Key Challenges Pertaining to 5,5-Difluoro-2-azabicyclo[4.1.0]heptane Chemistry

The current research landscape for this compound is largely centered on its potential as a novel building block for drug discovery. Its rigid, fluorinated scaffold is attractive for creating analogues of existing drugs with improved properties. For example, isosteric replacement of a 4-hydroxypiperidine (B117109) moiety with a 3-azabicyclo[4.1.0]heptane fragment has been shown to improve affinity for dopamine (B1211576) D2 receptors. researchgate.net

Key challenges in the chemistry of this compound lie in its synthesis and the selective manipulation of its functional groups. The primary synthetic challenge is the efficient and stereoselective gem-difluorocyclopropanation of a suitable N-protected tetrahydropyridine (B1245486) precursor. The stability of the resulting bicyclic system can also be a concern, as some gem-difluorocyclopropylamines are known to be sensitive to heat and vacuum. acs.org Furthermore, the selective ring-opening of the aziridine portion of the molecule in the presence of the gem-difluoro group requires careful control of reaction conditions to achieve the desired outcome.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Fluorinated Compounds

Compound ClassKey PropertyObservationReference
Fluorinated SolventsLi+ CoordinationFluorinated glycols show poorer coordination with Li+ ions compared to their non-fluorinated analogs. nih.gov
Fluorinated Ionic LiquidsGas SolubilityIncreased fluorination can lead to larger free volume and higher N2 solubility. researchgate.netmonash.edu
gem-DifluorocyclopropylaminesBasicityThese amines are significantly weaker bases than their dichloro- or non-fluorinated counterparts. acs.org

Table 2: Spectroscopic Data for a Representative Bicyclic gem-Difluorocyclopropylamine

NucleusChemical Shift (ppm)Coupling Constants (Hz)NoteReference
19FTwo signals2J(F,F) = 140-170One signal is a doublet of doublets due to vicinal H-F coupling (15-18 Hz). acs.org
19F (Protonated)Downfield shift-The exo-fluorine signal shows a larger downfield shift upon protonation. acs.org

Detailed Research Findings

The synthesis would likely proceed via the reaction of N-Boc-1,2,3,4-tetrahydropyridine with a source of difluorocarbene. A well-established method for this is the use of (trifluoromethyl)trimethylsilane (TMSCF3) and sodium iodide (NaI). beilstein-journals.org This method has been successfully applied to the difluorocyclopropanation of N-Boc-3,4-dehydropiperidine derivatives. beilstein-journals.org

The reactivity of the resulting this compound would be dominated by the strained aziridine ring. Ring-opening reactions with various nucleophiles would be expected to proceed with high regio- and stereoselectivity, providing access to a range of substituted piperidines. researchgate.net The presence of the electron-withdrawing gem-difluoro group could influence the regioselectivity of the ring-opening, potentially favoring attack at the carbon atom further from the fluorine atoms.

The stability of the title compound is an important consideration. Studies on related bicyclic gem-difluorocyclopropylamines have shown that they are generally stable to air and light, but can be sensitive to heat and vacuum, with some derivatives readily losing HCl or HBr from their salt forms. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F2N B12992559 5,5-Difluoro-2-azabicyclo[4.1.0]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

5,5-difluoro-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)1-2-9-5-3-4(5)6/h4-5,9H,1-3H2

InChI Key

HBPHGYMSEWBYJS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1(F)F

Origin of Product

United States

Synthetic Methodologies for 5,5 Difluoro 2 Azabicyclo 4.1.0 Heptane and Its Derivatives

Strategies for the Construction of the Azabicyclo[4.1.0]heptane Core Structure

The formation of the azabicyclo[4.1.0]heptane skeleton is primarily achieved through two major approaches: the creation of the spiro-fused cyclopropane (B1198618) ring onto a pre-existing piperidine-based ring, or the intramolecular cyclization to form the azabicyclic structure.

Cyclopropanation, the formation of a cyclopropane ring, is a cornerstone for synthesizing this class of compounds. nih.gov It involves the addition of a carbene or carbenoid to an alkene. nih.gov For the synthesis of 2-azabicyclo[4.1.0]heptane derivatives, this typically involves the cyclopropanation of a tetrahydropyridine (B1245486) derivative.

Transition metals are widely used to catalyze cyclopropanation reactions, primarily through the decomposition of diazo compounds to form metal-carbene intermediates. acs.orgthieme-connect.de These carbenoids are then transferred to an olefin. thieme-connect.de Rhodium, copper, and palladium complexes are particularly effective. acs.orgwikiwand.com

Research by Pérez-Castells and colleagues demonstrated the synthesis of 2-azabicyclo[4.1.0]heptane derivatives via the cyclopropanation of cyclic enamides using ethyl diazoacetate (EDA). oup.com This reaction was catalyzed by dirhodium tetraacetate (Rh₂(OAc)₄), yielding the desired bicyclic products. oup.comacs.org The mechanism involves the formation of a rhodium-carbene complex which then reacts with the enamide's double bond. acs.org Copper-based catalysts are also employed for such transformations, often providing a different selectivity profile compared to rhodium.

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation

CatalystDiazo CompoundSubstrateProductYield (%)Reference
Rh₂(OAc)₄Ethyl Diazoacetate (EDA)Cyclic Enamide2-Azabicyclo[4.1.0]heptane derivative85-87 oup.com
Copper PowderEthyl Diazoacetate (EDA)StyreneEthyl 2-phenylcyclopropane-1-carboxylateVaries acs.org
Cobalt ComplexDihaloalkanesActivated AlkenesSubstituted CyclopropanesN/A purdue.edu

In recent years, photochemical and electrocatalytic methods have emerged as powerful alternatives for cyclopropanation, often proceeding under mild conditions. rsc.org Photochemical approaches can involve the light-induced decomposition of diazo compounds or the activation of other carbene precursors. rsc.orgnih.gov For instance, visible light can be used to mediate carbene-transfer reactions from donor/acceptor diazoalkanes to various unsaturated carbocycles, affording cyclopropanes in high yields and stereoselectivities. nih.gov

Electrocatalytic methods can generate radical intermediates from compounds like dihaloalkanes, which then participate in cyclopropanation. rsc.org A notable strategy involves an electrocatalytic method using reactive alkenes and activated 1,1,1-trichloro compounds to generate chlorine-substituted cyclopropanes. rsc.org More recently, bismuth photocatalysis has been shown to forge cyclopropanes from olefins and 1,1-diiodomethane under blue LED irradiation, proceeding through a proposed open-shell Bi(I)/Bi(II)/Bi(III) catalytic cycle. acs.org These methods offer the advantage of avoiding potentially hazardous reagents like diazo compounds. rsc.org

The decomposition of diazo compounds is a central theme in cyclopropanation and a reliable route to carbene and carbenoid chemistry. nih.govthieme-connect.de In the context of bicyclic systems, this process is crucial for forming the three-membered ring. The catalytic decomposition can be initiated by transition metals, heat, or light. nih.gov

Metalloporphyrins, for example, have been studied as catalysts for these reactions. nih.gov In the synthesis of bicyclic lactams, engineered hemoproteins derived from cytochrome P450 have been shown to catalyze the synthesis of chiral cyclopropanes from diazo compounds and olefins. nih.gov The choice of catalyst is critical as it influences the efficiency and stereoselectivity of the cyclopropanation. nih.gov For instance, the rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones can lead to bridged bicyclic ketones through a rearrangement pathway, showcasing the versatility of diazo chemistry in complex systems. researchgate.net

An alternative strategy for constructing the azabicyclic core involves intramolecular cyclization, where a single molecule containing all the necessary atoms undergoes a ring-forming reaction.

Radical cyclizations are a powerful tool for forming rings, particularly five- and six-membered rings. libretexts.org In the context of azabicycle synthesis, this could involve the formation of the piperidine (B6355638) ring onto a pre-existing fragment. These reactions are typically mediated by radical initiators, such as tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN). youtube.com

The strategy involves generating a radical on a side chain, which then attacks a double bond within the same molecule to form a new ring. youtube.com For example, the treatment of a suitably substituted N-(2-bromoethyl)-tetrahydropyridine derivative with tributyltin hydride can initiate a cyclization cascade to form the 1-azabicyclo[3.2.1]octane system. nih.gov The regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo) is a key consideration and is often kinetically controlled, favoring the formation of five-membered rings. libretexts.org This methodology has been applied to the synthesis of various fused polycyclic ethers and nitrogen-containing bicyclic structures. nih.gov

Intramolecular Cyclization Pathways for Azabicyclic Formation

Aza-Prins Type Cyclizations

The aza-Prins cyclization, a powerful tool for constructing nitrogen-containing heterocycles, involves the reaction of an amine or its derivative with an aldehyde and an alkene or alkyne. core.ac.uknih.gov This reaction typically proceeds through an N-acyliminium ion intermediate. nih.gov In the context of synthesizing derivatives of the target scaffold, this methodology could be envisioned wherein a suitably functionalized gem-difluorocyclopropane precursor containing an alkene or alkyne is cyclized.

The core of the aza-Prins reaction is the generation of an electrophilic iminium ion which is then trapped by a tethered nucleophile (the alkene or alkyne). nih.gov For instance, studies on alkynyl aza-Prins cyclizations demonstrate the formation of functionalized piperidines from hemiaminals and halide nucleophiles. nih.gov The reaction's versatility allows for the synthesis of complex N-heterocyclic molecules. core.ac.uk A hypothetical route to a 5,5-difluoro-2-azabicyclo[4.1.0]heptane derivative could involve a precursor such as a gem-difluorocyclopropyl-substituted homoallylic amine, which upon reaction with an aldehyde, would generate the key iminium ion intermediate poised for cyclization.

Table 1: Examples of Aza-Prins Cyclizations for Piperidine Synthesis

Electrophile Precursor Nucleophile Promoter/Conditions Product Type Reference
Hemiaminal Alkyne Halotrimethylsilane Halogenated Piperidine nih.gov
Primary Homoallylic Amine Benzaldehyde Not specified 2-Quinazolinone nih.gov
Strain-Release-Driven Skeletal Rearrangements as Synthetic Routes

The inherent ring strain in small bicyclic systems can be a powerful driving force for skeletal rearrangements, enabling the synthesis of complex molecular architectures. acs.orgrsc.org Highly strained molecules like bicyclo[1.1.0]butanes (BCBs) and propellanes are valuable precursors in these transformations. rsc.orgresearchgate.net The release of strain energy facilitates reactions that might otherwise be thermodynamically unfavorable. researchgate.net

A strategy for constructing the 2-azabicyclo[4.1.0]heptane core could involve the rearrangement of a more strained precursor. For example, a formal [3+3] cycloaddition involving a bicyclobutane and an isocyanide has been shown to produce 3-azabicyclo[3.1.1]heptanes. researchgate.net While not a direct route to the target, this illustrates the principle of using strained rings to build larger bicyclic systems. Another approach leverages the strain-release of azabicyclo[1.1.0]butane to drive anion relay sequences, allowing for the modular synthesis of substituted azetidines. nih.gov Adapting such a strategy, one could envision a difluorinated bicyclo[1.1.0]butane analogue undergoing a controlled rearrangement or cycloaddition with a nitrogen-containing fragment to yield the desired azabicyclo[4.1.0]heptane skeleton.

Ring-Opening and Ring Expansion Methodologies from Precursors

Ring-opening and expansion reactions are cornerstone strategies in heterocyclic synthesis, providing access to larger ring systems from more readily available precursors. researchgate.netepfl.ch The high ring strain of three-membered rings like aziridines makes them ideal substrates for such transformations. nih.govdntb.gov.ua

The nucleophilic ring-opening of aziridines is a fundamental process for generating functionalized amines. dntb.gov.ua The reactivity of the aziridine (B145994) ring is highly dependent on the substituent on the nitrogen atom. nih.gov Non-activated aziridines, bearing electron-donating groups, are relatively inert and require activation by an electrophile to form a reactive aziridinium (B1262131) ion. nih.govsemanticscholar.org This intermediate is then susceptible to attack by a nucleophile. semanticscholar.org

The regioselectivity of the ring-opening is influenced by steric and electronic factors of the aziridine and the nature of the nucleophile. dntb.gov.uanih.gov In the context of fused bicyclic systems, such as those leading to the 2-azabicyclo[4.1.0]heptane scaffold, these reactions can proceed with high selectivity. nih.gov For example, the asymmetric fluoride (B91410) ring-opening of meso-aziridines has been achieved using cooperative Lewis acid catalysis, yielding valuable trans-β-fluoroamines. ucla.edu This demonstrates that fluoride can act as a nucleophile to open an aziridine ring, a key concept for potentially forming fluorinated aza-heterocycles.

Ring expansion of aziridines fused to other rings has become an attractive alternative to classical methods for constructing piperidine and azepane rings. researchgate.net This strategy often involves the intramolecular rearrangement of an intermediate bicyclic aziridinium salt. researchgate.net A common approach begins with a cyclic amine, such as piperidine, which is converted into a precursor that can form a fused aziridine in situ.

For example, 2-(hydroxymethyl)piperidines can undergo ring expansion upon treatment with reagents like diethylaminosulfur trifluoride (DAST). researchgate.net This reaction is proposed to proceed through a 1-azabicyclo[4.1.0]heptane intermediate, which is then opened regioselectively by the fluoride nucleophile to yield a 3-fluoroazepane. researchgate.net The stability and reactivity of the intermediate aziridinium ion are crucial for the success of the expansion. nih.gov Stable 1-azabicyclo[4.1.0]heptane tosylate has been prepared and subsequently reacted with nucleophiles, leading to either substituted piperidines or azepanes depending on whether the attack occurs at the bridge or bridgehead carbon. nih.gov Similarly, bicyclic aziridines with a 1-azabicyclo[4.1.0]heptan-2-one core can be opened regioselectively with various nucleophiles to afford highly substituted azepanones. researchgate.net

Stereoselective Synthesis of this compound Scaffolds

Controlling the stereochemistry during the formation of the bicyclic framework is critical for its application in fields like drug discovery.

Diastereoselective Control in Bicyclic Construction

Achieving diastereoselective control in the synthesis of the 2-azabicyclo[4.1.0]heptane system is a significant challenge that can be addressed through several strategies. The choice of reaction and substrate can dictate the stereochemical outcome.

Ring-expansion reactions of fused aziridines are often highly stereospecific. researchgate.net For instance, the conversion of enantiopure 2-hydroxyalkylazetidine to 3-fluoropyrrolidines with DAST proceeds stereospecifically via a 1-azabicyclo[2.1.0]pentane intermediate. arkat-usa.org This principle extends to larger ring systems. The nucleophilic ring-opening of a prepared 1-azabicyclo[4.1.0]heptane tosylate with various nucleophiles proceeds in a highly regio- and stereoselective manner, driven by the release of the aziridine ring strain. nih.gov

Furthermore, cycloaddition reactions can be employed to construct the bicyclic core with high diastereoselectivity. The [2+2] photocycloaddition of cyclopropenes with alkenes to form bicyclo[2.1.0]pentanes (housanes) has been shown to be highly diastereoselective. researchgate.net While not directly applied to the target molecule, this highlights how cycloaddition strategies can effectively control relative stereochemistry in the formation of similar bicyclic frameworks. researchgate.netsemanticscholar.org

Table 2: Examples of Stereoselective Reactions for Bicyclic Amine Synthesis

Reaction Type Substrate Product Stereoselectivity Reference
Ring Expansion 2-hydroxyalkylazetidine 3-fluoropyrrolidine Stereospecific arkat-usa.org
Ring Opening 1-azabicyclo[4.1.0]heptane tosylate Substituted Piperidine Regio- and Stereospecific nih.gov
Intramolecular Cyclopropanation Acceptor-substituted diazoacetate 3-oxabicyclo[3.1.0]hexan-2-one 83% ee rsc.org
Diels-Alder Reaction 1-substituted cyclopentadiene Bicyclic adduct Highly stereoselective rsc.org

Enantioselective Approaches to Fluorinated Azabicyclic Systems

Achieving enantioselectivity is a critical challenge in the synthesis of complex molecules like fluorinated azabicyclic systems. nih.gov Dynamic kinetic resolution, employing cascade transformations, has emerged as a powerful strategy for the enantioselective synthesis of angularly substituted 1-azabicyclic molecules. nih.gov This approach can deliver bicyclic amines in high yield and with excellent enantiomeric excess (up to 99% ee). nih.gov The process often involves the assembly of starting materials from simple precursors like cycloalkanones and an enantiomerically pure chiral amine, followed by a cascade reaction featuring a diastereoselective sigmatropic rearrangement. nih.gov

Another key strategy is the use of dual catalytic systems in asymmetric 1,3-dipolar cycloadditions. For instance, the reaction between cyclic azomethine ylides and activated olefins, catalyzed by a combination of a rhodium(II) complex and a chiral Lewis acid, can produce optically active bicyclic systems with high diastereo- and enantioselectivities. rsc.org Enzymatic approaches also offer a promising alternative for achieving high selectivity. the-innovation.org By creating a specific chiral environment in the active site, enzymes can facilitate intricate interactions with fluorinated motifs, enabling their precise and selective incorporation. the-innovation.org

Introduction of Geminal Difluoromethylene Moieties into the Bicyclic Framework

The installation of the C5 gem-difluoro group is a pivotal step in the synthesis. This functional group is a valuable isostere for carbonyl or hydroxyl groups and can significantly enhance a molecule's biological stability. thieme-connect.de

Strategies Employing Gem-Difluoromethylene Building Blocks

One of the most direct methods for incorporating a gem-difluoromethylene group is through the use of pre-fluorinated building blocks. thieme-connect.de The synthesis of α,α-difluoro ketones is a well-established strategy, as these compounds can serve as key intermediates. thieme-connect.de For example, the direct fluorination of a suitable ketone precursor can be achieved using electrophilic fluorinating agents. thieme-connect.de These difluorinated synthons can then be elaborated into the desired bicyclic system through subsequent cyclization reactions. The Reformatsky reaction, using reagents like ethyl bromodifluoroacetate, is another widely applied method to construct molecules containing the difluoromethylene group adjacent to a carbonyl, which can then be further manipulated. thieme-connect.de

Fluoride-Mediated Ring-Opening of Oxiranes for Stereocontrolled Fluorination

A powerful and stereocontrolled method for introducing a fluorine atom involves the regioselective ring-opening of an epoxide (oxirane) precursor with a fluoride source. scispace.commdpi.comnih.gov This strategy is particularly useful for creating highly functionalized and stereodefined fluorinated scaffolds. The synthesis begins with the stereoselective epoxidation of an unsaturated cyclic β-amino ester, which serves as a precursor to the azabicyclic core. scispace.commdpi.com The subsequent treatment with a fluoride-releasing reagent, such as Deoxofluor or XtalFluor-E, opens the oxirane ring to install a fluorine atom and a hydroxyl group with defined stereochemistry. scispace.commdpi.com The regioselectivity of this fluoride attack is a critical aspect of the transformation. scispace.comnih.gov While this method directly installs a single fluorine atom, subsequent functional group manipulation could be envisioned to complete the geminal difluoro moiety.

Precursor TypeFluorinating AgentOutcomeReference
Unsaturated cyclic β-amino esterm-CPBA (epoxidation), then DeoxofluorStereocontrolled synthesis of a fluorohydrin scispace.com, mdpi.com
Cycloalkene-fused oxiraneXtalFluor-ERegioselective opening to form a fluorinated scaffold scispace.com, mdpi.com

This interactive table summarizes fluoride-mediated ring-opening strategies.

Direct Fluorination of Precursors and Subsequent Cyclization

Direct fluorination of a pre-formed bicyclic or monocyclic precursor, followed by cyclization, is a common approach. Electrophilic fluorinating agents like Selectfluor® are often employed. chemrxiv.orgnih.gov For instance, treating bicyclic azaarenes with an electrophilic fluorinating agent can lead to fluorination followed by a ring-opening reaction, creating a novel pathway to tertiary carbon-fluorine bonds. chemrxiv.org Alternatively, a suitable precursor like a 1,2-dihydropyridine can undergo electrophilic fluorination to yield a fluorinated intermediate, which can then be cyclized to form the azabicyclo[4.1.0]heptane ring system. nih.gov Deoxyfluorination using reagents such as sulfur tetrafluoride (SF4) in a continuous flow mode offers a method to convert carbonyls in precursors to the corresponding gem-difluoro compounds under mild conditions. acs.org

PrecursorFluorination MethodKey TransformationReference
Bicyclic AzaareneElectrophilic Fluorination (e.g., Selectfluor®)Ring-opening fluorination chemrxiv.org
Aldehyde/KetoneDeoxyfluorination (e.g., SF4)C=O to CF2 conversion acs.org
1,2-DihydropyridineElectrophilic Fluorination (e.g., Selectfluor®)Formation of 3-fluoro-3,6-dihydropyridines nih.gov

This interactive table presents various direct fluorination strategies.

Divergent Synthetic Pathways to Functionalized this compound Derivatives

Divergent synthesis allows for the creation of a library of related compounds from a common intermediate. An efficient approach to previously unreported azabicyclo[4.1.0]heptane-derived building blocks has been developed using such a strategy. researchgate.net A common synthetic precursor, such as a tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, can be synthesized and then subjected to short reaction sequences to provide a variety of bifunctional derivatives. researchgate.net

A transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has also been devised, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step. nih.gov This method is noted for its operational simplicity and broad functional group tolerance. nih.gov These functionalized backbones could then undergo fluorination reactions to install the gem-difluoro group, or the synthesis could be adapted to start from fluorinated enynes. Such divergent strategies are highly valuable for generating derivatives for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Reactivity and Reaction Mechanisms of 5,5 Difluoro 2 Azabicyclo 4.1.0 Heptane

Chemical Reactivity Profile Governed by Ring Strain and Fluorine Substitution

The fusion of a cyclopropane (B1198618) ring and a piperidine (B6355638) ring creates a strained bicyclic system, which is the primary driver of its reactivity. This inherent instability is further modulated by the presence of two fluorine atoms on the cyclopropane ring.

In bicyclic systems, this strain can be even more pronounced. wikipedia.org The energy stored in the strained ring provides a thermodynamic driving force for reactions that lead to ring-opening, as this relieves the strain. nih.govresearchgate.net Consequently, the cyclopropane portion of the 5,5-Difluoro-2-azabicyclo[4.1.0]heptane skeleton is susceptible to reactions that would not occur in a less strained system. This increased reactivity is a hallmark of molecules containing three-membered rings. pharmacy180.com

Table 1: Ring Strain in Common Cycloalkanes

Cycloalkane Ring Size Total Strain Energy (kcal/mol) Heat of Combustion per CH₂ (kJ/mol)
Cyclopropane 3 ~27.5 697
Cyclobutane 4 ~26.3 686
Cyclopentane 5 ~6.2 664
Cyclohexane 6 ~0 658.7

Data sourced from multiple chemical studies to illustrate the high strain of the cyclopropane ring compared to larger, more stable rings. libretexts.orgwikipedia.org

The substitution of two hydrogen atoms with fluorine atoms at the C5 position has a profound impact on the molecule's electronic structure and reactivity. Fluorine is the most electronegative element, and its presence introduces strong inductive effects. nih.govlibretexts.org

The key electronic influences of the geminal difluoro group include:

Strong Inductive Withdrawal: The two highly electronegative fluorine atoms strongly pull electron density away from the carbon atom to which they are attached (C5). nih.gov This effect polarizes the C-F bonds and can influence the adjacent C-C bonds of the cyclopropane ring.

Carbon Hybridization: Due to fluorine's high electronegativity, it preferentially bonds to carbon orbitals with enhanced p-character. acs.org This alters the hybridization of the C5 carbon, which in turn can affect the bond lengths and angles within the cyclopropane ring, potentially increasing ring strain. acs.org Studies on hexafluorocyclopropane (B1595044) show its strain energy is approximately double that of cyclopropane. acs.org

Bond Strength: The C-F bond is exceptionally strong and stable, making the fluorine atoms themselves generally poor leaving groups in nucleophilic substitution reactions. wikipedia.org The presence of fluorine also shields the carbon skeleton from attacking reagents. wikipedia.org

These electronic modifications make the carbon atoms of the cyclopropane ring more electrophilic and susceptible to attack by nucleophiles, a reactivity pattern that complements the strain-driven reactions.

Table 2: Key Properties of Fluorine as a Substituent

Property Value/Description Impact on Molecular Reactivity
Electronegativity (Pauling Scale) 3.98 Creates strong inductive withdrawal, polarizing C-F bonds. nih.govlibretexts.org
C-F Bond Dipole Moment ~1.41 D Contributes to a significant molecular dipole. wikipedia.org
C-F Bond Dissociation Energy ~115 kcal/mol Makes direct fluorine displacement difficult.

This table summarizes the fundamental properties of fluorine that dictate its electronic influence on organic molecules.

Nucleophilic and Electrophilic Transformations Involving the Bicyclic System

The combination of ring strain and electronic effects allows for a range of chemical transformations. The molecule can react through its nitrogen atom, at the cyclopropane ring, or via reactions involving the fluorine atoms.

The nitrogen atom in the 2-azabicyclo[4.1.0]heptane core possesses a lone pair of electrons, rendering it a nucleophilic center. The reactivity of this amine can be harnessed in various synthetic transformations. In related azabicyclic systems, the nitrogen atom is known to participate in nucleophilic displacement reactions. nih.gov For instance, the free amine in similar strained structures can facilitate the displacement of leaving groups that are otherwise slow to react. nih.gov

The nitrogen can react with electrophiles such as alkyl halides or acylating agents. However, its nucleophilicity may be tempered by the strong electron-withdrawing effect of the nearby gem-difluoro group, which can decrease the electron density on the nitrogen atom. Ring-expansion reactions, common for aziridines fused to other rings, are a potential pathway, where the nitrogen participates in intramolecular rearrangements, often initiated by an external reagent. arkat-usa.orgresearchgate.net

Direct nucleophilic displacement of a fluoride (B91410) ion from an unactivated carbon atom is a challenging transformation due to the strength and stability of the C-F bond. wikipedia.org Therefore, reactions where a nucleophile directly attacks the C5 carbon to displace a fluoride ion are generally not expected under standard conditions.

However, reactions involving the elimination of hydrogen fluoride (HF) are a known pathway for fluorinated cyclopropanes, leading to the formation of a double bond. rsc.org In the case of this compound, a strong base could potentially induce the elimination of HF to generate a fluorinated cyclopropene (B1174273) intermediate. This highly reactive intermediate could then undergo further transformations, such as conjugate addition. rsc.org

The strained cyclopropane ring behaves similarly to an alkene, capable of undergoing electrophilic addition reactions that result in ring-opening. scribd.comdalalinstitute.com The "bent" bonds of the cyclopropane ring have significant p-character, allowing them to be attacked by electrophiles like strong acids or halogens. pharmacy180.comdalalinstitute.com

In such a reaction, an electrophile (E+) would add to one of the cyclopropane carbons, breaking a C-C bond and forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-), completing the 1,3-addition and opening the ring. scribd.com For substituted cyclopropanes, these additions typically follow Markovnikov's rule, where the electrophile adds to the carbon atom bearing more hydrogen substituents. scribd.comdalalinstitute.com The regioselectivity of the ring-opening would be complex, influenced by the directing effects of both the nitrogen atom and the electron-withdrawing difluoro group.

Mechanistic Investigations of Key Transformations of this compound

The unique structural and electronic properties of this compound, conferred by the presence of the gem-difluoro group on the cyclopropane ring fused to a piperidine framework, give rise to a rich and complex reactivity profile. Mechanistic investigations into its key transformations provide valuable insights into the underlying principles governing its chemical behavior. These studies often focus on radical-mediated processes, cycloaddition reactions, and computational modeling to elucidate reaction pathways and energetics.

Radical Reaction Pathways in Azabicyclic Systems

The presence of the nitrogen atom and the strained three-membered ring in this compound makes it susceptible to radical-mediated transformations. Radical reactions often proceed through a series of well-defined steps: initiation, propagation, and termination. youtube.comyoutube.comyoutube.com In the context of azabicyclic systems, radical initiation can be achieved through various methods, including the use of radical initiators or photolysis. youtube.com

Once a radical is generated, it can participate in a variety of propagation steps. For instance, a radical can abstract a hydrogen atom from the azabicyclic framework, leading to the formation of a carbon-centered radical. The stability of the resulting radical is a key factor in determining the regioselectivity of this process, with tertiary radicals being more stable than secondary, which are in turn more stable than primary radicals. youtube.com The presence of the nitrogen atom can also influence the stability of adjacent radicals through electronic effects.

In the case of this compound, the gem-difluoro group significantly impacts the stability and reactivity of the cyclopropane ring. The carbon-fluorine bond is the strongest single bond to carbon, which can influence the bond dissociation energies of adjacent C-C bonds. nih.gov The substitution of hydrogen with fluorine on a cyclopropane ring leads to a weakening of the C-C bond opposite to the fluorine atoms. nih.gov This suggests that radical-induced ring opening of the difluorocyclopropane moiety is a plausible reaction pathway.

A general mechanism for a radical-mediated reaction involving an azabicyclic system can be depicted as follows:

StepDescription
Initiation Formation of a radical species from a non-radical precursor, often through homolytic cleavage induced by heat or light.
Propagation A sequence of reactions where a radical reacts with a non-radical molecule to produce a new radical, which can then continue the chain reaction.
Termination The combination of two radical species to form a non-radical product, thus ending the chain reaction.

This table provides a generalized overview of the steps in a radical chain reaction.

Cycloaddition Reactions Involving Azabicyclic Intermediates

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Azabicyclic systems, including derivatives of this compound, can participate in or be formed from various types of cycloaddition reactions. The strained nature of the aziridine (B145994) ring in the 2-azabicyclo[4.1.0]heptane core makes it a reactive component in these transformations.

One important class of reactions is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form a five-membered ring. Azomethine ylides, which can be generated from the ring-opening of aziridines, are common three-atom components in these reactions. Quantum chemical calculations have been employed to evaluate the stereoselectivity of such cycloadditions. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is another relevant transformation. While the parent 2-azabicyclo[4.1.0]heptane system itself may not directly act as a diene or dienophile in its ground state, intermediates derived from it could potentially participate in such reactions. The energetics and stereochemistry of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

The presence of the gem-difluoro group in this compound can influence the electronic properties of potential intermediates in cycloaddition reactions, thereby affecting their reactivity and selectivity. For instance, the electron-withdrawing nature of the fluorine atoms can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the reacting species.

A study on the reaction of a cyclopropenone with an N-terminal cysteine residue involved the formation of a bicyclic 2-thia-5-azabicyclo[4.1.0]heptane intermediate. The subsequent intramolecular addition and ring expansion were investigated computationally. nih.gov

Cycloaddition TypeDescriptionRelevance to Azabicyclic Systems
[3+2] Cycloaddition A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.Azomethine ylides derived from aziridine ring-opening can act as 1,3-dipoles.
[4+2] Cycloaddition (Diels-Alder) A reaction between a conjugated diene and a dienophile to form a six-membered ring.Intermediates with diene or dienophile character derived from the azabicyclic core could participate.
[2+1] Cycloaddition A reaction involving the addition of a carbene or nitrene to a double bond to form a three-membered ring.This type of reaction is often used to synthesize cyclopropane- and aziridine-fused systems. beilstein-journals.org

This interactive table summarizes key cycloaddition reactions and their potential relevance to the chemistry of azabicyclic compounds.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. mdpi.comrutgers.edu For this compound, computational studies can provide detailed information about the energetics of various reaction pathways, the structures of transition states, and the factors controlling selectivity.

DFT calculations can be used to model the ring-opening of the difluorocyclopropane ring. Such studies on related gem-difluorocyclopropanes have shown that the cleavage of the C-C bond distal to the difluoro group is often energetically favored. nih.govuni-regensburg.de The activation energy for this process can be calculated, providing a quantitative measure of the reaction's feasibility.

In the context of radical reactions, computational methods can be used to determine the bond dissociation energies for different C-H and C-C bonds in the molecule, helping to predict the most likely sites for radical initiation and propagation. The transition states for hydrogen abstraction or radical addition can be located and their energies calculated, offering insights into the kinetics of these processes. youtube.com

For cycloaddition reactions, DFT calculations can map out the potential energy surface, identifying the transition states for different modes of addition (e.g., endo vs. exo) and predicting the diastereoselectivity of the reaction. beilstein-journals.org For example, a computational study on the reaction of a cyclopropenone with cysteamine (B1669678) revealed a multi-step mechanism involving a bicyclic 2-thia-5-azabicyclo[4.1.0]heptane intermediate, with calculated free energy barriers for each step. nih.gov

A DFT study on the ring cleavage of aziridines by difluoroamine (B82689) provided detailed mechanistic insights, including the energetics of intermediates and transition states. researchgate.net While not the exact same system, the principles and computational approaches are highly relevant to understanding the reactivity of the aziridine portion of this compound.

Computational ParameterInformation GainedRelevance to this compound
Reaction Energy Profile The relative energies of reactants, intermediates, transition states, and products.Predicts the overall thermodynamics and kinetics of a reaction.
Transition State Geometry The three-dimensional arrangement of atoms at the highest point on the reaction coordinate.Provides insight into the steric and electronic factors that control the reaction rate and selectivity.
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur.Determines the rate of a chemical reaction.
Bond Dissociation Energy The energy required to homolytically break a chemical bond.Helps to predict the initial steps in radical reactions.
Frontier Molecular Orbital (FMO) Analysis The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).Explains the reactivity and selectivity in pericyclic reactions like cycloadditions.

This interactive table outlines key parameters obtained from computational studies and their significance in understanding the reactivity of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 5,5 Difluoro 2 Azabicyclo 4.1.0 Heptane

Elucidation of Stereochemical Configuration and Diastereomeric Relationships

The structure of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane inherently possesses multiple stereocenters, leading to the possibility of various stereoisomers. The fusion of the cyclopropane (B1198618) and piperidine (B6355638) rings can result in cis or trans configurations with respect to the bridgehead protons. In the case of 2-azabicyclo[4.1.0]heptane systems, the cis-fused isomer is generally the more stable and commonly synthesized form. 182.160.97

The introduction of the two fluorine atoms at the C5 position adds another layer of stereochemical complexity. The orientation of substituents on the bicyclic framework is designated as endo (pointing towards the larger piperidine ring) or exo (pointing away from it). The relative arrangement of these substituents gives rise to diastereomers. The synthesis of specific stereoisomers of related 3-azabicyclo[3.1.0]hexane systems has been achieved, highlighting the possibility of controlling the stereochemical outcome. 182.160.97 For this compound, the precise stereochemical relationships between different potential isomers would be determined by the synthetic route employed. For instance, cyclopropanation of a corresponding tetrahydropyridine (B1245486) precursor can lead to specific diastereomers, and the stereochemical outcome can be influenced by the choice of reagents and reaction conditions. researchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR Analysis for Core Structure Confirmation and Connectivity

The ¹H NMR spectrum of the 2-azabicyclo[4.1.0]heptane core is characterized by signals corresponding to the protons on the piperidine and cyclopropane rings. In related, non-fluorinated 2-azabicyclo[2.2.1]heptane systems, the bridgehead protons and the protons adjacent to the nitrogen atom typically appear in distinct regions of the spectrum. chemicalbook.com For substituted 3-azabicyclo[4.1.0]heptane derivatives, the protons on the piperidine ring typically appear as complex multiplets in the range of 1.0 to 4.0 ppm. google.com The presence of the electronegative fluorine atoms in this compound is expected to deshield the adjacent protons, causing their signals to shift downfield.

The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbon atom bearing the two fluorine atoms (C5) is expected to show a characteristic triplet due to one-bond C-F coupling. The chemical shift of this carbon will be significantly shifted to a higher frequency compared to its non-fluorinated analog. The other carbon atoms of the piperidine and cyclopropane rings will also exhibit shifts that are indicative of the bicyclic structure and the influence of the fluorine atoms and the nitrogen atom. rsc.orgucla.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1~1.5 - 2.0~25 - 35
C3~2.8 - 3.2~45 - 55
C4~1.8 - 2.2~20 - 30
C5-~110 - 120 (t)
C6~1.5 - 2.0~25 - 35
C7~2.5 - 3.0~40 - 50

Note: These are estimated values based on related structures and the known effects of fluorine substitution. Actual values may vary. The 't' indicates a triplet multiplicity due to C-F coupling.

¹⁹F NMR for Characterization of Fluorine Environments and Interactions

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atoms in the molecule. For this compound, the two fluorine atoms are geminal and diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the chiral environment of the bicyclic system. Consequently, they are expected to give rise to two separate signals in the ¹⁹F NMR spectrum, which will appear as a pair of doublets due to geminal F-F coupling. The chemical shifts of these fluorine atoms will be influenced by their spatial relationship to the rest of the molecule. The analysis of these shifts and coupling constants provides valuable information about the local electronic environment and conformation. d-nb.info

Advanced 2D NMR Techniques for Detailed Structural Elucidation

Advanced 2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, allowing for the tracing of the proton network throughout the piperidine and cyclopropane rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the proton signals with their directly attached carbon atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton signals.

These techniques, used in combination, provide a comprehensive picture of the molecular structure of this compound. ucla.edu

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR spectroscopy provides invaluable information about the connectivity and relative stereochemistry in solution, X-ray crystallography of a suitable single crystal offers the most definitive method for determining the absolute stereochemistry and the precise solid-state conformation of this compound. This technique would provide accurate bond lengths, bond angles, and torsional angles, revealing the exact puckering of the piperidine ring and the geometry of the fused cyclopropane ring. Although a crystal structure for the parent compound is not publicly available, X-ray analysis of related fluorinated bicyclic compounds has been crucial in confirming their stereochemical assignments. The solid-state conformation can provide insights into the preferred spatial arrangement of the molecule, which is valuable for understanding its potential interactions with biological targets.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretch of the secondary amine would typically appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the piperidine and cyclopropane rings would be observed around 2850-3000 cm⁻¹. A key feature would be the C-F stretching vibrations, which are expected to give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence of a cyclopropane ring can also be identified by characteristic C-H stretching vibrations at higher wavenumbers (around 3050 cm⁻¹) and ring deformation bands. nih.gov

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium
C-H (piperidine)Stretch2850 - 2960Medium to Strong
C-H (cyclopropane)Stretch~3050Medium
C-FStretch1000 - 1400Strong

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the elucidation of the molecular structure of novel compounds and for understanding their intrinsic chemical stability under ionization conditions. For the specific compound this compound, a detailed analysis of its mass spectrum provides critical information regarding its molecular weight and the connectivity of its atoms through the interpretation of its fragmentation patterns. While direct and detailed research findings on the mass spectrometry of this compound are not extensively available in public literature, a plausible fragmentation pathway can be constructed based on the established principles of mass spectrometry and the known behavior of structurally related compounds, including bicyclo[4.1.0]heptanes, aziridines, and gem-difluorinated aliphatic systems.

Upon electron ionization (EI), the this compound molecule is expected to form a molecular ion (M+•). The theoretical exact mass of this ion, based on the molecular formula C₆H₉F₂N, is 133.0699 u. The presence of a peak at this mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. The subsequent fragmentation of this molecular ion is dictated by the inherent structural features of the molecule: the strained three-membered aziridine (B145994) ring, the six-membered ring, and the gem-difluoro substitution.

The fragmentation of the bicyclo[4.1.0]heptane system often initiates with the cleavage of the highly strained cyclopropane ring. beilstein-journals.orgnist.gov This can lead to the formation of a radical cation with a more flexible ring system. Concurrently, the presence of the nitrogen atom in the aziridine ring provides a site for preferential ionization and directs subsequent fragmentation pathways. Alpha-cleavage, a common fragmentation mechanism for amines, is anticipated to be a major pathway. universiteitleiden.nlresearchgate.net This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

The gem-difluoro group at the C5 position is expected to significantly influence the fragmentation cascade. The strong electron-withdrawing nature of the fluorine atoms can influence bond stabilities and favor specific cleavage patterns. The expulsion of a hydrogen fluoride (B91410) (HF) molecule is a common fragmentation route for fluorinated compounds. Furthermore, cleavage of the C-C bond adjacent to the CF₂ group can lead to the formation of resonance-stabilized fragments.

Based on these principles, a series of characteristic fragment ions can be predicted. The initial fragmentation may involve the loss of a hydrogen atom or a methyl radical. Subsequent fragmentation could involve the opening of the aziridine ring followed by the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or ethenamine (C₂H₅N). The loss of HF or a CHF₂ radical are also plausible fragmentation pathways.

A detailed analysis of the expected fragmentation patterns is presented in the data tables below.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Formula Proposed Structure/Origin
133[C₆H₉F₂N]⁺•Molecular Ion (M⁺•)
132[C₆H₈F₂N]⁺Loss of a hydrogen radical from the molecular ion.
118[C₅H₆F₂N]⁺Loss of a methyl radical (CH₃•).
113[C₆H₈FN]⁺Loss of a hydrogen fluoride (HF) molecule.
105[C₅H₆F₂]⁺•Loss of ethenamine (C₂H₅N) following ring opening.
95[C₄H₄F₂N]⁺Alpha-cleavage with loss of an ethyl radical (C₂H₅•).
82[C₃H₃F₂N]⁺•Loss of a propyl radical (C₃H₆) from the opened ring.
64[C₃H₃FN]⁺•Loss of HF from the m/z 82 fragment.

Computational and Theoretical Investigations on 5,5 Difluoro 2 Azabicyclo 4.1.0 Heptane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For 5,5-Difluoro-2-azabicyclo[4.1.0]heptane, these methods provide a detailed picture of its electronic architecture and thermodynamic stability.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. scirp.org By approximating the electron density, DFT can accurately predict various molecular properties, such as total energy, orbital energies, and the distribution of electron density. For this compound, DFT calculations, often employing functionals like B3LYP, are crucial for understanding its stability. scirp.orgnih.gov

The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity; a larger gap generally implies greater stability. DFT calculations can provide these values, offering insights into the kinetic stability of the molecule.

Table 1: Representative DFT-Calculated Properties for this compound This table presents illustrative data typical for a molecule of this nature, as specific experimental or calculated values for this exact compound are not readily available in the literature.

Property Representative Value
Total Energy (Hartree) -455.xxxx
HOMO Energy (eV) -7.x
LUMO Energy (eV) 1.x
HOMO-LUMO Gap (eV) 8.x

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding interactions within a molecule by translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. scirp.org This analysis provides valuable information about charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions.

For this compound, NBO analysis can elucidate the nature of the C-F, C-N, and C-C bonds, as well as the lone pair on the nitrogen atom. It can also quantify the stabilizing effects of hyperconjugative interactions, such as the interaction between filled (donor) and empty (acceptor) orbitals. The second-order perturbation theory analysis within the NBO framework provides an estimate of the energy of these interactions.

Table 2: Representative NBO Analysis of Donor-Acceptor Interactions in this compound This table presents illustrative data of common NBO interactions and their stabilization energies.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
C-C (σ) C-C (σ*) ~2-5
C-H (σ) C-C (σ*) ~1-4
N (Lone Pair) C-C (σ*) ~3-6

Conformational Analysis and Energetic Landscapes of the Bicyclic System

The bicyclo[4.1.0]heptane framework is a rigid structure composed of a six-membered ring fused to a three-membered ring. uci.edulibretexts.org The conformations of such systems are significantly constrained compared to their monocyclic counterparts. uci.edulibretexts.org The introduction of two fluorine atoms at the C5 position and a nitrogen atom at the 2-position in this compound further influences its conformational preferences.

Computational conformational analysis can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The six-membered ring in the bicyclo[4.1.0]heptane system can adopt chair-like or boat-like conformations. uci.edu The presence of the gem-difluoro group and the nitrogen atom will impact the relative energies of these conformers. The strong electronegativity of the fluorine atoms can lead to significant dipole-dipole interactions and may favor specific conformations to minimize these repulsive forces. Theoretical calculations can predict the preferred geometry and the energetic landscape of the various possible conformers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides a powerful means to predict spectroscopic properties, which can then be used to aid in the identification and characterization of new compounds. youtube.comyoutube.com For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly valuable.

Theoretical calculations of NMR chemical shifts, especially for ¹⁹F NMR, can be performed to predict the spectral appearance of the molecule. nih.govnih.gov The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, making ¹⁹F NMR a powerful tool for structural elucidation. nih.gov Similarly, the prediction of ¹H and ¹³C NMR spectra can help in assigning the signals to specific atoms in the molecule.

Table 3: Predicted Spectroscopic Data for this compound This table presents expected ranges for key spectroscopic signals based on the compound's structure.

Spectroscopy Feature Predicted Range
¹⁹F NMR Chemical Shift (ppm) -90 to -120 (relative to CFCl₃)
¹³C NMR C-F Carbon (ppm) 90 - 110 (with C-F coupling)
IR C-F Stretch (cm⁻¹) 1000 - 1200

Modeling Reaction Mechanisms and Pathways

Understanding the reactivity of this compound is crucial for its potential application as a synthetic building block. Computational modeling can be employed to investigate the mechanisms of various potential reactions, such as the ring-opening of the strained aziridine (B145994) ring. researchgate.netfrontiersin.orgnih.gov

The aziridine ring in the 2-azabicyclo[4.1.0]heptane system is susceptible to nucleophilic ring-opening reactions due to its inherent ring strain. researchgate.netoup.com Theoretical calculations can be used to model these reactions, identifying the transition state structures and calculating the activation energies. bris.ac.uk The transition state is the highest energy point along the reaction coordinate and its characterization is key to understanding the reaction kinetics. uni-giessen.de

By modeling the reaction with various nucleophiles, it is possible to predict the regioselectivity of the ring-opening, i.e., whether the nucleophile will attack the C1 or C6 carbon of the aziridine ring. The presence of the gem-difluoro group at the C5 position can influence the electronic properties of the bicyclic system and thus direct the regiochemical outcome of the reaction.

Table 4: Representative Calculated Activation Barriers for a Hypothetical Ring-Opening Reaction This table illustrates how computational chemistry can be used to compare the feasibility of different reaction pathways.

Reaction Pathway Nucleophile Calculated Activation Energy (kcal/mol)
Attack at C1 H₂O ~20-25
Attack at C6 H₂O ~25-30
Attack at C1 NH₃ ~18-23

Reaction Coordinate Analysis and Potential Energy Surfaces

Computational studies are instrumental in mapping the energy landscapes of chemical reactions, providing insights into transition states and reaction pathways. For this compound, a key reaction of interest is the ring-opening of the cyclopropane (B1198618) moiety, a characteristic reaction for such strained systems.

Theoretical models suggest that the cleavage of the C1-C6 bond, distal to the gem-difluoro group, is the most probable initial step in the thermal rearrangement of the bicyclic system. This is attributed to the electronic effects of the fluorine atoms, which are known to weaken the vicinal C-C bonds in cyclopropane rings. rsc.org The potential energy surface for this process would likely reveal a transition state leading to a diradical or zwitterionic intermediate, depending on the computational model and the simulated environment.

The reaction coordinate would be defined by the stretching of the C1-C6 bond. As the system moves along this coordinate from the ground state geometry of the reactant, the energy of the system increases until it reaches the transition state. Beyond this point, the energy decreases as the C1-C6 bond fully breaks, leading to the formation of an intermediate. This intermediate can then proceed through subsequent, lower-energy pathways to form various ring-opened products.

While specific experimental data for this compound is not available in the reviewed literature, analogous studies on gem-difluorocyclopropanes indicate that such ring-opening reactions are common. beilstein-journals.org The energy barrier for this process is a critical parameter that determines the kinetic stability of the molecule. Based on related systems, a hypothetical energy profile can be constructed.

Table 1: Hypothetical Calculated Thermodynamic Parameters for the Ring-Opening of this compound
ParameterValue (kcal/mol)Description
Activation Energy (Ea)35.8Energy barrier for the C1-C6 bond cleavage.
Enthalpy of Reaction (ΔH)-15.2Overall enthalpy change for the formation of the ring-opened intermediate.
Transition State C1-C6 Bond Length2.15 ÅCalculated distance between C1 and C6 at the transition state.

Note: The data in this table is hypothetical and extrapolated from computational studies on analogous gem-difluorinated cyclopropane systems for illustrative purposes.

Exploring Fluorine's Influence on Molecular Topology and Reactivity through Computational Methods

The presence of the two fluorine atoms at the C5 position of the 2-azabicyclo[4.1.0]heptane scaffold imparts significant changes to the molecule's geometry and electronic structure, which in turn dictates its reactivity.

Computational analyses, such as Density Functional Theory (DFT) calculations, can quantify these effects. Compared to the non-fluorinated parent compound, 2-azabicyclo[4.1.0]heptane, the introduction of the CF2 group leads to notable changes in bond lengths and angles within the cyclopropane ring. The C-F bonds are highly polarized, and the high electronegativity of fluorine withdraws electron density from the carbon atoms of the cyclopropane ring. wikipedia.org This inductive effect alters the hybridization of the carbon orbitals involved in the ring's sigma bonds.

Specifically, the C4-C6 bond, which is adjacent to the CF2 group, is predicted to be shorter and stronger, while the distal C1-C6 bond is elongated and weakened. This is a known effect in gem-difluorocyclopropanes and makes the distal bond more susceptible to cleavage. rsc.orgcapes.gov.br

The molecular electrostatic potential (MEP) surface of this compound would show a region of significant negative potential around the fluorine atoms, making them potential sites for interaction with electrophiles or Lewis acids. Conversely, the electron-withdrawing nature of the CF2 group would decrease the nucleophilicity of the nitrogen atom in the aziridine ring compared to the non-fluorinated analog.

Table 2: Hypothetical Comparison of Calculated Geometric Parameters for 2-Azabicyclo[4.1.0]heptane and its 5,5-Difluoro Derivative
Parameter2-Azabicyclo[4.1.0]heptaneThis compoundPercentage Change
C1-C6 Bond Length (Å)1.5101.535+1.66%
C4-C6 Bond Length (Å)1.5101.490-1.32%
C1-C7-C6 Bond Angle (°)60.061.2+2.00%
Nitrogen Atom Mulliken Charge-0.45 e-0.38 e-15.56%

Note: The data in this table is hypothetical, based on general trends observed in computational studies of fluorinated and non-fluorinated cyclopropanes, and is provided for illustrative purposes.

Applications of 5,5 Difluoro 2 Azabicyclo 4.1.0 Heptane in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The inherent strain of the cyclopropane (B1198618) ring and the presence of the nucleophilic nitrogen atom within a rigid bicyclic framework make 5,5-Difluoro-2-azabicyclo[4.1.0]heptane a versatile precursor for constructing sophisticated molecular designs.

The 2-azabicyclo[4.1.0]heptane core is itself a fused bicyclic system that serves as a rigid scaffold. researchgate.net Further elaboration into more complex polycyclic and bridged architectures is a key application. One established strategy for related dihalogenated analogues involves the thermal or chemically induced ring-opening of the cyclopropane ring to generate larger ring systems. rsc.org For instance, thermolysis of 7,7-dihalo-2-azabicyclo[4.1.0]heptanes has been shown to yield 2,3-dihydro-1H-azepines, demonstrating a reliable ring-expansion methodology. rsc.org This suggests a plausible pathway for converting this compound into fluorinated azepane derivatives, thereby accessing a different class of seven-membered heterocyclic scaffolds. Additionally, the nitrogen atom of the piperidine (B6355638) ring can be functionalized to build further complexity. For example, intramolecular cyclization reactions starting from the nitrogen atom are a common strategy for creating bridged systems in related bicyclic amines.

The construction of spirocyclic and fused-ring systems is a cornerstone of modern synthetic chemistry, aiming to explore three-dimensional chemical space. This compound is an ideal starting point for such endeavors. The secondary amine can serve as a nucleophile in multicomponent reactions to generate spiro-heterocycles. nih.gov For example, the [3+2] cycloaddition of azomethine ylides, generated in situ from a primary or secondary amine, with various dipolarophiles is a powerful method for assembling new polyheterocyclic systems, including spiro-oxindoles. nih.gov While not yet demonstrated specifically for this compound, this approach is broadly applicable to cyclic amines.

Furthermore, the gem-difluorocyclopropane unit can undergo transition-metal-catalyzed ring-opening to form a fluoroallyl intermediate, which can then participate in cycloaddition reactions to form new fused rings. rsc.orgrsc.org This dual reactivity allows for the selective construction of either spirocycles via reactions at the nitrogen or new fused systems through transformations of the cyclopropane ring.

Strategies for Constructing Conformationally Constrained Scaffolds

In drug discovery, rigid molecular scaffolds are highly sought after as they can reduce the entropic penalty of binding to a biological target, leading to enhanced potency and selectivity. nih.govresearchgate.net The this compound framework is an exemplary conformationally constrained scaffold.

The fusion of a cyclopropane ring onto a six-membered piperidine ring forces the latter into a more rigid, defined conformation compared to flexible, monocyclic piperidines. researchgate.net This inherent rigidity is a key principle in the design of "lead-like" molecules and 3D fragments for fragment-based drug discovery, which increasingly favors sp³-rich, non-planar structures. researchgate.netwhiterose.ac.uk

The introduction of the gem-difluoro group further refines the molecule's properties. The two fluorine atoms significantly alter the electronic character of the cyclopropane ring and, by extension, the entire molecule. This modification influences key physicochemical properties such as lipophilicity (logP) and basicity (pKa) of the nearby nitrogen atom. acs.orgresearchgate.net Controlling these parameters is critical in drug design for optimizing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile and for minimizing off-target effects like hERG channel affinity, which is linked to cardiotoxicity. acs.orgnih.gov

Table 1: Predicted Physicochemical Properties and Synthetic Utility of this compound

Property/FeatureDescriptionImplication in Synthesis & Design
Core Structure Piperidine fused with a gem-difluorocyclopropane ring.Provides a rigid, sp³-rich, three-dimensional scaffold. researchgate.netwhiterose.ac.uk
Conformational Rigidity The fused cyclopropane ring locks the piperidine conformation. researchgate.netReduces entropic penalty upon binding to biological targets; improves selectivity. nih.gov
Gem-Difluoro Group Two fluorine atoms on the cyclopropane ring.Modulates pKa and lipophilicity; can act as a bioisostere for a carbonyl or hydroxyl group; provides a site for chemical transformation. acs.orgresearchgate.net
Reactivity of Amine Secondary amine acts as a nucleophile or base.Site for N-alkylation, N-arylation, acylation, and participation in multicomponent reactions to build spirocycles or larger structures. nih.gov
Reactivity of Cyclopropane Strained ring susceptible to ring-opening/ring-expansion. rsc.orgrsc.orgrsc.orgCan be converted to fluoroallylic systems or ring-expanded products like fluorinated azepanes. rsc.orgrsc.org

This compound can be considered a conformationally constrained and fluorinated analogue of natural amino acids like proline and pipecolic acid. acs.orgresearchgate.net The replacement of natural amino acids with such rigid mimics is a well-established strategy to overcome the limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. acs.org

Derivatives of the non-fluorinated 2-azabicyclo[4.1.0]heptane-1-carboxylic acid (a cyclopropane pipecolic acid, or CPA) have been successfully incorporated as templates into peptidomimetic structures. researchgate.netnih.gov For example, a cyclic peptidomimetic containing the Arg-Gly-Asp (RGD) sequence and a CPA template displayed nanomolar activity as an antagonist of the αvβ3 integrin, a receptor involved in tumor metastasis and angiogenesis. nih.govunifi.it The defined conformation imposed by the bicyclic scaffold is believed to pre-organize the pharmacophoric groups for optimal receptor binding. unifi.it The introduction of the gem-difluoro moiety into this scaffold would offer an additional tool to fine-tune the electronic and steric properties of the peptidomimetic, potentially leading to improved affinity and pharmacokinetic profiles.

Development of Novel Fluorinated Reagents and Intermediates for Organic Transformations

Beyond its direct use as a scaffold, this compound is a valuable intermediate for the synthesis of other novel fluorinated molecules. The unique reactivity of the gem-difluorocyclopropane moiety is key to these transformations. rsc.orgrsc.org

Recent advances have shown that gem-difluorocyclopropanes can undergo a variety of transition-metal-catalyzed ring-opening reactions. rsc.orgrsc.org These processes typically involve the cleavage of a carbon-carbon bond in the three-membered ring to form a fluoroallylic intermediate. This intermediate can then be trapped by a wide range of nucleophiles. For example, palladium-catalyzed cross-coupling reactions can form new C-C, C-N, and C-O bonds. rsc.org Applying this chemistry to this compound would provide access to a diverse array of 4-fluoro-1,2,5,6-tetrahydropyridine derivatives, which are themselves highly valuable building blocks for medicinal chemistry. acs.orgnih.govsciencedaily.com Iodine-mediated ring-opening has also been shown to be an effective method for the 1,3-difunctionalization of gem-difluorocyclopropanes, providing another route to functionalized fluorinated products. nih.gov The ability to convert the stable bicyclic system into various linear or monocyclic fluorinated piperidines highlights its role as a versatile synthetic intermediate.

Stereocontrolled Introduction of Functional Groups and Creation of Chiral Scaffolds

The inherent ring strain of the aziridine (B145994) and the influence of the gem-difluoro group on the adjacent carbon atom in this compound allow for regioselective and stereocontrolled ring-opening reactions. Activation of the aziridine nitrogen, typically through acylation with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), facilitates nucleophilic attack, leading to the formation of highly functionalized 4,4-difluoropiperidine (B1302736) derivatives. This approach provides a reliable method for introducing a variety of functional groups at the C3 position of the piperidine ring with good stereocontrol.

The stereochemical outcome of the ring-opening is often dictated by the nature of the nucleophile, the solvent, and the activating group on the nitrogen. This controlled functionalization is crucial for building chiral scaffolds, which are fundamental in the synthesis of pharmaceuticals and other biologically active molecules. For instance, the synthesis of chiral 4,4-difluoro-3-substituted piperidines is of significant interest in drug discovery, as the fluorine atoms can enhance metabolic stability and modulate the basicity of the piperidine nitrogen.

The following table illustrates potential stereocontrolled functionalizations of N-activated this compound based on established reactivity principles of related aziridines and cyclopropanes.

N-Activating Group Nucleophile Product: Functionalized 4,4-Difluoropiperidine Potential Application
BocPhenylthiolatetert-Butyl 4,4-difluoro-3-(phenylthio)piperidine-1-carboxylateIntermediate for sulfur-containing heterocycles
CbzAzideBenzyl 3-azido-4,4-difluoropiperidine-1-carboxylatePrecursor for amino-functionalized piperidines
AcetylMethoxide1-(3-Methoxy-4,4-difluoropiperidin-1-yl)ethan-1-oneBuilding block for medicinal chemistry
TosylCyanide4,4-Difluoro-1-tosylpiperidine-3-carbonitrilePrecursor for carboxylic acid derivatives

These transformations are foundational for creating diverse libraries of chiral, fluorinated piperidine-based scaffolds for further elaboration in drug development and materials science.

Precursors for Specialized Fluorinated Heterocycles

Beyond simple ring-opening, the strained bicyclic system of this compound can undergo more complex transformations, such as ring expansions and cascade reactions, to yield a variety of specialized fluorinated heterocycles. These reactions leverage the latent reactivity of the molecule to construct larger and more intricate ring systems that would be challenging to synthesize through other methods.

One notable transformation is the ring expansion of the aziridine moiety. Under thermal or acidic conditions, N-activated derivatives of this compound can rearrange to form seven-membered rings, such as fluorinated diazepanes or oxazepanes, depending on the nature of the activating group and any tethered functionalities. For example, a related dimethyl 2,2-difluoro-1-azabicyclo[3.1.0]hex-3-ene-3,4-dicarboxylate has been shown to undergo ring expansion and subsequent defluorination/aromatization to yield a 2-fluoropyridine (B1216828) derivative, highlighting the potential for this scaffold to access aromatic fluorinated heterocycles. mdpi.com

Furthermore, intramolecular cyclization reactions involving substituents placed on the aziridine nitrogen can lead to the formation of fused bicyclic or bridged heterocyclic systems. For instance, the reaction of a related bicyclic aziridine with a pendant nucleophile can lead to the formation of indolizidine cores, a common motif in alkaloids. d-nb.info The presence of the gem-difluoro group in these products can impart unique biological properties. A theoretical intermediate, the bicyclic 2-thia-5-azabicyclo[4.1.0]heptane structure, suggests the possibility of using the target compound to construct complex, sulfur-containing heterocyclic frameworks. nih.gov

The table below outlines some of the specialized fluorinated heterocycles that could potentially be synthesized from this compound.

Reaction Type Proposed Product Class Key Transformation Significance
Ring ExpansionFluorinated DiazepanesRearrangement of N-activated aziridineAccess to medium-sized fluorinated heterocycles
Ring Expansion/AromatizationFluorinated PyridinesAcid-catalyzed rearrangement and eliminationSynthesis of valuable fluorinated aromatic building blocks
Intramolecular CyclizationFluorinated IndolizidinesCyclization of a tethered nucleophile onto the piperidine ringConstruction of fluorinated alkaloid scaffolds
Cascade ReactionFused Thia-AzabicyclesReaction with sulfur-containing reagents followed by cyclizationCreation of novel, complex fluorinated heterocyclic systems

The versatility of this compound as a precursor for these specialized heterocycles underscores its importance as a strategic starting material in the synthesis of novel fluorinated compounds with potential applications in various fields of chemical science.

Future Directions and Emerging Research Avenues for 5,5 Difluoro 2 Azabicyclo 4.1.0 Heptane Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Enhanced Control

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. For 5,5-Difluoro-2-azabicyclo[4.1.0]heptane, which possesses multiple stereocenters, the development of asymmetric synthetic routes is paramount to accessing enantiomerically pure forms for evaluation in biological systems. Future research will likely pivot towards methodologies that can precisely control the three-dimensional arrangement of the bicyclic core.

Key research objectives in this area will include:

Catalytic Enantioselective Cyclopropanation: The development of chiral catalysts (e.g., based on rhodium, copper, or iron) for the diastereoselective and enantioselective cyclopropanation of appropriate N-protected 4,4-difluoropiperidine (B1302736) precursors.

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries to direct the stereochemical outcome of the key ring-forming steps.

Organocatalytic Approaches: Exploration of metal-free chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to establish stereocenters in the precursor molecules before the formation of the aziridine (B145994) ring.

Biocatalysis: The application of enzymes, such as engineered aldolases or transaminases, could offer a highly selective and sustainable path to chiral fluorinated intermediates. escholarship.org The use of biocatalysis is a rapidly growing field for achieving high reaction selectivity in a sustainable manner. escholarship.org

The success of these endeavors will be measured by the ability to produce specific stereoisomers with high enantiomeric excess (ee) and diastereomeric ratio (dr), as illustrated in the hypothetical research data below.

EntryChiral Catalyst/AuxiliarySolventTemp (°C)Yield (%)ee (%)
1Rh₂(S-DOSP)₂DCM257592
2Chiral Phase-Transfer CatalystToluene06888
3(R)-ProlineDMSO4055>99
4Engineered HalogenaseBuffer378297
This table is illustrative and represents the type of data that would be generated in future research.

Exploration of Catalytic Transformations and Sustainable Synthesis Routes

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. Future syntheses of this compound and its derivatives will increasingly move away from stoichiometric reagents towards more environmentally benign catalytic processes. nih.gov The principles of green chemistry, including atom economy, use of safer solvents, and energy efficiency, will guide this research. nih.gov

Emerging research avenues include:

Transition-Metal-Free Cyclopropanation: Investigating radical-based or oxidative cyclopropanation methods that avoid heavy metals, potentially offering new pathways to functionalized azabicyclo[4.1.0]heptane derivatives. researchgate.netbohrium.com

Electrophilic Fluorination Catalysis: While reagents like Selectfluor® are effective for fluorination, future work may focus on developing catalytic methods for introducing the gem-difluoro moiety, thereby reducing waste. researchgate.netnih.gov

C-H Activation/Functionalization: Post-synthesis modification of the this compound core through catalytic C-H activation would provide a powerful tool for rapidly generating diverse analogues without de novo synthesis.

Use of Greener Solvents: Replacing traditional organic solvents with more sustainable alternatives like cyclopentyl methyl ether (CPME) or bio-derived solvents will be a key consideration. nih.gov

TransformationCatalytic SystemGreen Metric Improvement
AziridinationMn-salen complex / H₂O₂Avoids stoichiometric oxidants
FluorinationElectrocatalysis / KFReduces chemical waste
C-H ArylationPd(OAc)₂ / NorborneneHigh atom economy
Ring OpeningLewis Acid OrganocatalystMetal-free conditions
This table is illustrative and represents the type of data that would be generated in future research.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new transformations. For a strained and electronically distinct molecule like this compound, a synergistic approach combining experimental studies with computational and theoretical analysis will be invaluable. nih.gov

Future research will likely focus on:

Computational Modeling of Transition States: Using Density Functional Theory (DFT) and other computational methods to model the transition states of key synthetic steps, such as the aziridination and fluorination reactions. This can elucidate the origins of stereoselectivity and guide catalyst design.

Predicting Reactivity: Theoretical calculations can predict the reactivity of the aziridine ring towards nucleophilic opening, a key reaction for its use as a synthetic intermediate. wikipedia.org The influence of the gem-difluoro group on ring strain and electronic distribution can be precisely mapped.

Spectroscopic Analysis: Advanced NMR techniques and in-situ reaction monitoring (e.g., ReactIR) can provide experimental evidence to validate proposed mechanisms and identify transient intermediates.

Global Reactivity Parameter Analysis: Computational analysis can determine parameters like chemical hardness and electrophilicity, predicting the molecule's stability and reactivity in various chemical environments. nih.gov

Expansion of Synthetic Utility in Diversified Complex Molecule Synthesis

The true value of a novel building block like this compound lies in its application to the synthesis of more complex, high-value molecules, particularly in the context of drug discovery. nih.gov The rigid, sp³-enriched framework combined with the unique electronic properties of the gem-difluoro group makes it an attractive bioisostere for other chemical motifs. researchgate.netresearchgate.net

Key areas for future exploration include:

Scaffold for Medicinal Chemistry: Incorporating the this compound motif into known pharmacophores to modulate properties such as metabolic stability, membrane permeability, and binding affinity. nih.gov

Ring-Opening Reactions: Systematically exploring the regioselective and stereoselective ring-opening of the aziridine with various nucleophiles (carbon, oxygen, nitrogen) to generate a diverse library of highly functionalized, fluorinated piperidine (B6355638) derivatives. wikipedia.orgacs.org

Synthesis of Conformationally Constrained Amino Acids: Using the bicyclic framework as a template for synthesizing novel, conformationally restricted amino acids for incorporation into peptides. unife.it

Applications in Natural Product Synthesis: Employing the scaffold in the total synthesis of natural products or their analogues to achieve novel structures with potentially enhanced biological activity.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

To accelerate the discovery process, modern chemistry is increasingly adopting automation and continuous processing techniques. Applying flow chemistry and high-throughput experimentation (HTE) to the synthesis and application of this compound will be a critical step forward.

Future directions in this domain include:

Flow Synthesis of Intermediates: Developing continuous flow processes for the synthesis of the core scaffold. purdue.edu This approach can enhance safety, particularly when using energetic reagents like azides, and improve scalability and reproducibility. nih.govthieme-connect.de

High-Throughput Experimentation (HTE): Utilizing automated platforms to rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of the core structure and its derivatives. researchgate.net HTE can also be used to explore the reactivity of the scaffold with hundreds of different reaction partners in parallel. youtube.comchemrxiv.org

Automated Library Synthesis: Combining flow synthesis of the core scaffold with HTE for subsequent diversification reactions. This would enable the rapid generation of large libraries of this compound-derived compounds for biological screening.

Data-Driven Synthesis: Using the large datasets generated from HTE to train machine learning models that can predict reaction outcomes and suggest optimal conditions for synthesizing new derivatives, further accelerating the design-make-test-analyze cycle. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.